

An In-depth Technical Guide to 3-Ethoxysalicylaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxysalicylaldehyde** (CAS 492-88-6), a key aromatic aldehyde in organic synthesis and medicinal chemistry. Also known as o-ethyl vanillin, its history is closely linked to the development of synthetic flavor compounds like vanillin and ethylvanillin. This document details the historical context of its discovery, modern synthetic methodologies with detailed experimental protocols, and its diverse applications, particularly in the synthesis of Schiff base ligands. Quantitative physicochemical and spectroscopic data are presented for easy reference, and key reaction pathways are visualized to facilitate a deeper understanding of its chemical behavior.

Discovery and Historical Context

The discovery of **3-Ethoxysalicylaldehyde** is intrinsically linked to the broader history of salicylaldehyde and its derivatives, a class of compounds that gained prominence in the late 19th and early 20th centuries with the rise of synthetic organic chemistry. While a singular definitive report of its first synthesis is not readily available in contemporary literature, its conceptualization and initial preparation can be understood within the context of the pioneering work on vanillin and its homologues.



Vanillin, the primary component of vanilla flavor, was first synthesized in 1874.[1][2] This achievement spurred interest in related structures, including ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), which was found to be a more potent flavoring agent. **3-Ethoxysalicylaldehyde**, an isomer of ethylvanillin, likely emerged from systematic investigations into the synthesis and properties of substituted salicylaldehydes.

The foundational synthetic methods for aromatic aldehydes, such as the Reimer-Tiemann reaction and the Duff reaction, were well-established by the early 20th century and would have been the logical routes for the initial preparation of **3-Ethoxysalicylaldehyde** from 2-ethoxyphenol. These reactions allowed for the introduction of a formyl group onto the phenol ring, a critical step in the synthesis of this and other salicylaldehyde derivatives. The historical development of these synthetic pathways provided the essential toolkit for chemists to explore a wide range of aromatic aldehydes, including **3-Ethoxysalicylaldehyde**, for various applications, from flavorings to chemical intermediates.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **3-Ethoxysalicylaldehyde** is presented in the table below for easy comparison and reference.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | С9Н10О3 | [3][4] |
| Molecular Weight | 166.17 g/mol | [4] |
| CAS Number | 492-88-6 | [3][4] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 66-68 °C | |
| Boiling Point | 263-264 °C | |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and ether. | [3][5] |
| Purity (GC) | >97.0% | [5] |



Synthesis and Experimental Protocols

The synthesis of **3-Ethoxysalicylaldehyde** is most commonly achieved through the formylation of 2-ethoxyphenol. The Reimer-Tiemann and Duff reactions are the classical methods employed for this transformation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol by reaction with chloroform in a basic solution.

Experimental Protocol:

- In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-ethoxyphenol (1 mole) in a solution of sodium hydroxide (2.5 moles) in water.
- Heat the mixture to 60-70°C with vigorous stirring.
- Add chloroform (1.2 moles) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature.
- After the addition is complete, continue to stir the mixture at the same temperature for an additional 1-2 hours.
- Cool the reaction mixture and acidify with dilute sulfuric acid to a pH of approximately 5-6.
- The product, **3-Ethoxysalicylaldehyde**, can be isolated by steam distillation or extraction with an organic solvent such as diethyl ether.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, typically boric acid and glycerol or acetic acid.



Experimental Protocol:

- To a mixture of 2-ethoxyphenol (1 mole) and hexamethylenetetramine (1.2 moles), add glacial acetic acid.
- Heat the reaction mixture to 100-120°C for 4-6 hours with stirring.
- Cool the mixture and hydrolyze the resulting Schiff base by adding a solution of dilute sulfuric
 acid.
- Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis.
- Isolate the product by steam distillation or solvent extraction.
- Purify the crude product by recrystallization.

Applications in Organic Synthesis

3-Ethoxysalicylaldehyde is a versatile building block in organic synthesis, primarily utilized in the preparation of Schiff base ligands.[6][7][8][9] These ligands are crucial in coordination chemistry and catalysis.

Synthesis of Schiff Base Ligands

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The hydroxyl and aldehyde functionalities of **3-Ethoxysalicylaldehyde** make it an excellent precursor for the synthesis of bidentate or multidentate Schiff base ligands.

General Experimental Protocol for Schiff Base Formation:

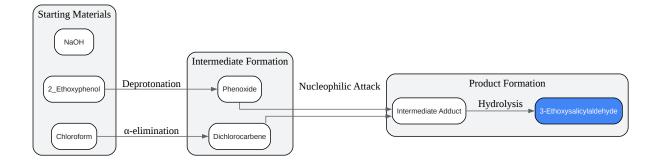
- Dissolve 3-Ethoxysalicylaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.
- To this solution, add the desired primary amine (1 or 0.5 equivalents for mono- or bis-Schiff bases, respectively) dissolved in the same solvent.
- A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.



- The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.
- The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.
- The solid product can be collected by filtration, washed with the solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.

Visualizations

Reimer-Tiemann Reaction Pathway

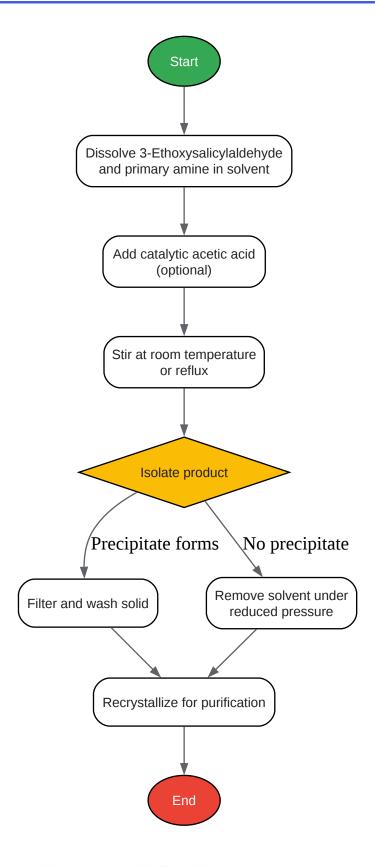


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Caption: Reimer-Tiemann reaction pathway for **3-Ethoxysalicylaldehyde** synthesis.

Experimental Workflow for Schiff Base Synthesis





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Caption: General experimental workflow for the synthesis of Schiff base ligands.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethoxysalicylaldehyde: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293910#discovery-and-history-of-3-ethoxysalicylaldehyde]

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